molecular formula C9H9F4N B2585890 2-(4-Fluoro-3-trifluoromethylphenyl)ethylamine CAS No. 771580-12-2

2-(4-Fluoro-3-trifluoromethylphenyl)ethylamine

Cat. No.: B2585890
CAS No.: 771580-12-2
M. Wt: 207.172
InChI Key: AZVSPCBSDCVZKX-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-trifluoromethylphenyl)ethylamine is an organic compound with the molecular formula C9H10F3N. It is a colorless to light yellow liquid with a slight solubility in water and a higher solubility in organic solvents like toluene . This compound is known for its unique chemical properties and is used as an important intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-trifluoromethylphenyl)ethylamine typically involves the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde with ethylamine. The reaction is carried out under controlled conditions, often involving a nucleophilic addition mechanism . The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include steps like distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-trifluoromethylphenyl)ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-(4-Fluoro-3-trifluoromethylphenyl)ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Fluoro-3-trifluoromethylphenyl)ethylamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-3-trifluoromethylphenyl)ethylamine is unique due to the presence of both the fluorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These groups can influence the compound’s electronic properties, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVSPCBSDCVZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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